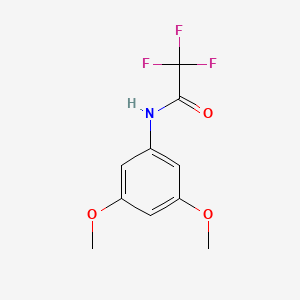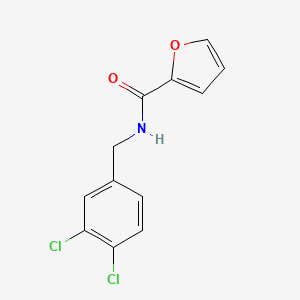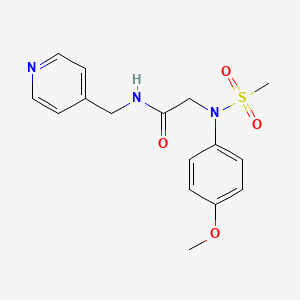
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as MRS1477, is a novel compound that has been developed for its potential application in scientific research. MRS1477 is a selective antagonist of the P2Y~6~ receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). The P2Y~6~ receptor is involved in various physiological processes, including inflammation, immune response, and neurotransmission.
作用机制
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is a selective antagonist of the P2Y~6~ receptor. The P2Y~6~ receptor is a G protein-coupled receptor that is activated by UDP. The activation of the P2Y~6~ receptor leads to the release of pro-inflammatory cytokines and chemokines. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide binds to the P2Y~6~ receptor and inhibits its activation by UDP, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide inhibits the release of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). In vivo studies have shown that N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide reduces the severity of inflammation in animal models of rheumatoid arthritis and asthma. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have potential applications in the study of the P2Y~6~ receptor in various physiological processes, including immune response, neurotransmission, and cancer.
实验室实验的优点和局限性
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages for lab experiments. It is a selective antagonist of the P2Y~6~ receptor, which allows for the specific inhibition of the receptor without affecting other receptors. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and asthma, suggesting that it may have potential therapeutic applications in these diseases. However, there are also limitations to the use of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments. It may have off-target effects on other receptors, and its efficacy and safety in humans have not been established.
未来方向
There are several future directions for the study of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One potential direction is the development of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, further studies are needed to determine the safety and efficacy of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in humans. Another potential direction is the study of the P2Y~6~ receptor in various physiological processes, including immune response, neurotransmission, and cancer. Further studies are needed to elucidate the role of the P2Y~6~ receptor in these processes and the potential applications of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in these areas.
合成方法
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide can be synthesized by a multistep process involving the reaction of various chemical compounds. The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide was first reported by Hua et al. in 2014. The synthesis involves the reaction of 4-methoxybenzaldehyde, 4-pyridinemethanol, and methylsulfonyl chloride to form the intermediate compound, 4-(4-methoxyphenyl)-1-(4-pyridinylmethyl)-1H-imidazole-5-carbaldehyde. This intermediate is then reacted with glycine methyl ester hydrochloride to form the final product, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide.
科学研究应用
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have potential applications in various scientific research fields. The selective antagonism of the P2Y~6~ receptor by N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines in vitro and in vivo. This suggests that N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have potential applications in the study of the P2Y~6~ receptor in various physiological processes, including immune response, neurotransmission, and cancer.
属性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-5-3-14(4-6-15)19(24(2,21)22)12-16(20)18-11-13-7-9-17-10-8-13/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAQVOOIWXTJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6449830 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
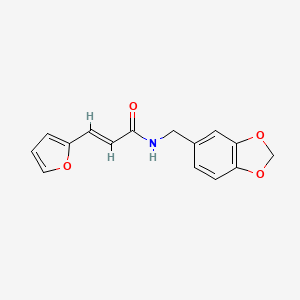
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
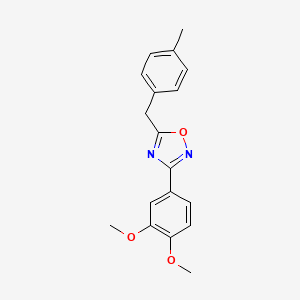
![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)
